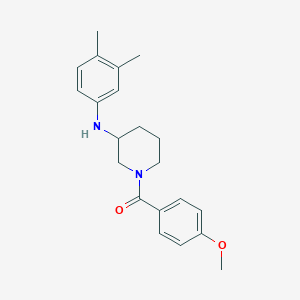
2,6-di-tert-butyl-4-(2,3-dihydro-1H-perimidin-2-yl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-di-tert-butyl-4-(2,3-dihydro-1H-perimidin-2-yl)phenol, also known as DBPDP, is a synthetic compound that has been extensively studied for its potential applications in various fields of science. This compound is a phenolic antioxidant that has been found to exhibit a wide range of biological activities.
Wissenschaftliche Forschungsanwendungen
2,6-di-tert-butyl-4-(2,3-dihydro-1H-perimidin-2-yl)phenol has been extensively studied for its potential applications in various fields of science. It has been found to exhibit antioxidant, anti-inflammatory, and anti-cancer properties. This compound has been shown to protect cells from oxidative stress by scavenging free radicals and inhibiting lipid peroxidation. It has also been found to inhibit the production of pro-inflammatory cytokines and reduce inflammation in various animal models. Additionally, this compound has been found to inhibit the growth of various cancer cells and induce apoptosis.
Wirkmechanismus
The mechanism of action of 2,6-di-tert-butyl-4-(2,3-dihydro-1H-perimidin-2-yl)phenol is not fully understood. However, it is believed that this compound exerts its biological effects by scavenging free radicals and inhibiting lipid peroxidation. It has also been found to modulate various signaling pathways involved in inflammation and cancer.
Biochemical and Physiological Effects
This compound has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to protect cells from oxidative stress, reduce inflammation, and inhibit the growth of cancer cells. This compound has also been found to modulate various signaling pathways involved in inflammation and cancer.
Vorteile Und Einschränkungen Für Laborexperimente
2,6-di-tert-butyl-4-(2,3-dihydro-1H-perimidin-2-yl)phenol has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also relatively non-toxic and has been shown to exhibit low cytotoxicity in various cell lines. However, this compound has some limitations for lab experiments. It is relatively insoluble in water, which can limit its use in aqueous-based assays. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on 2,6-di-tert-butyl-4-(2,3-dihydro-1H-perimidin-2-yl)phenol. One area of research is to further elucidate its mechanism of action. Another area is to investigate its potential applications in the treatment of various diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases. Additionally, there is a need to develop more efficient synthesis methods for this compound and its derivatives. Finally, there is a need to investigate the potential side effects of this compound and its derivatives in vivo.
Synthesemethoden
2,6-di-tert-butyl-4-(2,3-dihydro-1H-perimidin-2-yl)phenol can be synthesized by reacting 2,6-di-tert-butylphenol with 2,3-dihydro-1H-perimidine-2-one in the presence of a base such as potassium carbonate. The reaction takes place at a temperature of around 100°C and is carried out in a suitable solvent such as toluene or dimethylformamide. The resulting product is then purified by recrystallization to obtain pure this compound.
Eigenschaften
IUPAC Name |
2,6-ditert-butyl-4-(2,3-dihydro-1H-perimidin-2-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N2O/c1-24(2,3)17-13-16(14-18(22(17)28)25(4,5)6)23-26-19-11-7-9-15-10-8-12-20(27-23)21(15)19/h7-14,23,26-28H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBSRWPYIVUJCCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C2NC3=CC=CC4=C3C(=CC=C4)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4-(3-chlorophenyl)-1H-1,2,3-triazol-1-yl]-N-(3,5-dimethyl-4-isoxazolyl)-1-piperidinecarboxamide](/img/structure/B4971480.png)
![5-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-3-(4-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4971486.png)
![3-(4-chlorophenyl)-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acrylamide](/img/structure/B4971487.png)
![2-methyl-6,7,8,9-tetrahydro-4H,5H-cyclohepta[4,5]thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B4971492.png)
![5-(4-chlorophenyl)-N-[3-(1-hydroxyethyl)phenyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4971509.png)

![1-[4-(2-hydroxyethyl)-1-piperazinyl]anthra-9,10-quinone](/img/structure/B4971537.png)


![N-[3-(acetylamino)phenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B4971558.png)

![2-[(3-methoxyphenoxy)methyl]-N-[(3S)-2-oxo-3-azepanyl]-1,3-oxazole-4-carboxamide](/img/structure/B4971573.png)
![N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-N-[3-(dimethylamino)propyl]-3-(2-pyrazinyl)propanamide](/img/structure/B4971583.png)
![1-{1-[3-(2-isoxazolidinyl)propanoyl]-3-piperidinyl}-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B4971590.png)